Methyl 2-chloroquinoline-5-carboxylate Methyl 2-chloroquinoline-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1192569-38-2
VCID: VC3382644
InChI: InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-4-9-7(8)5-6-10(12)13-9/h2-6H,1H3
SMILES: COC(=O)C1=C2C=CC(=NC2=CC=C1)Cl
Molecular Formula: C11H8ClNO2
Molecular Weight: 221.64 g/mol

Methyl 2-chloroquinoline-5-carboxylate

CAS No.: 1192569-38-2

Cat. No.: VC3382644

Molecular Formula: C11H8ClNO2

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloroquinoline-5-carboxylate - 1192569-38-2

Specification

CAS No. 1192569-38-2
Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
IUPAC Name methyl 2-chloroquinoline-5-carboxylate
Standard InChI InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-4-9-7(8)5-6-10(12)13-9/h2-6H,1H3
Standard InChI Key KDYIUQAXLBVZEE-UHFFFAOYSA-N
SMILES COC(=O)C1=C2C=CC(=NC2=CC=C1)Cl
Canonical SMILES COC(=O)C1=C2C=CC(=NC2=CC=C1)Cl

Introduction

Chemical Structure and Identity

Methyl 2-chloroquinoline-5-carboxylate (CID 54592965) is a quinoline derivative characterized by a chlorine atom at position 2 and a methyl carboxylate group at position 5 of the quinoline ring system. The compound has a molecular formula of C11H8ClNO2 and contains the characteristic quinoline bicyclic structure with nitrogen at position 1 .

Structural Representations

The compound can be represented using several chemical notations:

  • SMILES: COC(=O)C1=C2C=CC(=NC2=CC=C1)Cl

  • InChI: InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-4-9-7(8)5-6-10(12)13-9/h2-6H,1H3

  • InChIKey: KDYIUQAXLBVZEE-UHFFFAOYSA-N

The structure features a quinoline core with the chlorine substituent at the 2-position creating an electron-withdrawing effect on the aromatic system, while the methyl carboxylate group at position 5 introduces another electron-withdrawing functionality that affects the electronic distribution within the molecule.

Physical Properties

Based on available experimental data, methyl 2-chloroquinoline-5-carboxylate is characterized by the following physical properties:

  • Appearance: Yellowish solid

  • Melting point: 122-124°C

  • Solubility: Soluble in common organic solvents such as benzene, chloroform, and dimethyl sulfoxide

Synthetic Approaches

Oxidation-Chlorination Method

A straightforward and efficient synthesis of methyl 2-chloroquinoline-5-carboxylate has been developed through a two-stage process involving oxidation and subsequent chlorination reactions. This method, described by Ishkov et al., offers a practical approach to obtaining the target compound with good yields using readily available reagents .

Synthetic Procedure

The synthesis begins with methyl quinoline-5-carboxylate, which undergoes oxidation to form the corresponding 2-hydroxyquinoline derivative (quinolone). This intermediate is then subjected to chlorination to produce the target methyl 2-chloroquinoline-5-carboxylate .

The reaction sequence can be summarized as follows:

  • Oxidation of methyl quinoline-5-carboxylate to produce quinolone intermediate

  • Chlorination of the quinolone using phosphoryl chloride (POCl3)

The detailed procedure involves heating the quinolone intermediate (referred to as compound 2a in the research) with phosphoryl chloride on a water bath at 100°C for approximately 20 minutes. After cooling, acetic acid is added, and the mixture is poured onto ice. The solution is then made alkaline with sodium hydroxide, and the precipitate is filtered, washed with water, and dried .

Purification and Yield

The crude product is purified by dissolving in benzene and passing through an alumina layer. After concentration and precipitation with heptane, methyl 2-chloroquinoline-5-carboxylate is obtained as yellowish crystals with a yield of 87% .

This synthetic approach offers several advantages:

  • Utilizes simple, readily available reagents

  • Achieves high yield (87%) of the target compound

  • Employs straightforward reaction conditions and purification methods

  • Suitable for multigram-scale synthesis

Analytical Characterization

Spectroscopic Data

The compound has been characterized by nuclear magnetic resonance (NMR) spectroscopy:

¹H NMR (400 MHz, DMSO-d6), δ, ppm:

  • 3.93 (3H, s, CH3): This signal corresponds to the methoxy protons of the ester group

  • 7.73 (1H, d, J = 9 Hz, 8-H): Aromatic proton at position 8

  • 7.89 (1H, t, J = 6 Hz, 7-H): Aromatic proton at position 7

  • 8.18 (1H, d, J = 6 Hz, 6-H): Aromatic proton at position 6

  • 8.25 (1H, d, J= 6 Hz, 3-H): Aromatic proton at position 3

  • 9.18: Additional proton signal

Elemental Analysis

Elemental analysis confirms the molecular formula C11H8ClNO2:

  • Calculated values: C 59.6%, H 3.64%, Cl 16.0%, N 6.32%

  • Found values: C 60.0%, H 3.55%, Cl 16.10%, N 6.30%

These values demonstrate good agreement between the theoretical and experimental composition, confirming the identity and purity of the synthesized compound.

Predicted Physicochemical Properties

Collision Cross Section Data

Mass spectrometry predictive models have generated collision cross section (CCS) data for various adducts of methyl 2-chloroquinoline-5-carboxylate, providing insights into its behavior in mass spectrometric analyses. The predicted CCS values for different ionic forms are presented in Table 1 .

Table 1: Predicted Collision Cross Section Data for Methyl 2-Chloroquinoline-5-Carboxylate

Adductm/zPredicted CCS (Ų)
[M+H]⁺222.03163142.7
[M+Na]⁺244.01357158.5
[M+NH₄]⁺239.05817151.9
[M+K]⁺259.98751150.9
[M-H]⁻220.01707145.2
[M+Na-2H]⁻241.99902150.5
[M]⁺221.02380146.1
[M]⁻221.02490146.1

These predicted CCS values provide important information for analytical applications, particularly for the identification and characterization of the compound in complex mixtures using ion mobility mass spectrometry techniques.

Structural Isomers and Related Compounds

Methyl 2-chloroquinoline-5-carboxylate belongs to a family of isomeric 2-chloroquinolinecarboxylic esters. Related isomers include the 6-, 7-, and 8-carboxylate derivatives, which exhibit different physical, chemical, and potentially biological properties due to the varying position of the carboxylate group .

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